

# NDI-091143: Application Notes and Protocols for Preclinical Research

Author: BenchChem Technical Support Team. Date: December 2025



These application notes provide detailed protocols for the solubility, preparation, and use of **NDI-091143**, a potent and selective inhibitor of Hematopoietic Progenitor Kinase 1 (HPK1). The information is intended for researchers, scientists, and drug development professionals engaged in immunology and oncology research.

## **Physicochemical Properties and Solubility**

**NDI-091143** is an orally bioavailable small molecule inhibitor of HPK1. Due to its hydrophobic nature, it exhibits poor solubility in aqueous solutions.

Table 1: Solubility of NDI-091143

| Solvent | Solubility     | Concentration | Notes                                    |
|---------|----------------|---------------|------------------------------------------|
| DMSO    | Soluble        | ≥ 10 mM       | Recommended for primary stock solutions. |
| Ethanol | Soluble        | Not specified | Can be used as a cosolvent.              |
| Water   | Poorly soluble | Not specified | Avoid using water as a primary solvent.  |

# **Mechanism of Action: HPK1 Signaling Pathway**



**NDI-091143** functions by inhibiting HPK1, a negative regulator of T-cell receptor (TCR) signaling. Upon TCR activation, HPK1 is recruited to the adaptor protein SLP-76, where it dampens the downstream signal, leading to reduced T-cell activation, proliferation, and cytokine release. By inhibiting HPK1, **NDI-091143** blocks this negative feedback loop, thereby enhancing anti-tumor immune responses.



Click to download full resolution via product page



Caption: HPK1 negatively regulates T-cell activation, a process blocked by NDI-091143.

# **Experimental Protocols**Preparation of Stock Solutions

This protocol describes the preparation of a 10 mM stock solution of NDI-091143 in DMSO.

## Materials:

- NDI-091143 powder
- Anhydrous/molecular grade Dimethyl Sulfoxide (DMSO)
- Sterile microcentrifuge tubes or vials
- Vortex mixer
- Sonicator (optional)

#### Procedure:

- Equilibrate NDI-091143 powder and DMSO to room temperature.
- Calculate the required mass of NDI-091143 for the desired volume and concentration (Molar Mass will be required from the supplier). For example, for 1 mL of a 10 mM stock, dissolve (Molar Mass x 0.01) mg of NDI-091143 in 1 mL of DMSO.
- Add the calculated amount of NDI-091143 powder to a sterile vial.
- Add the appropriate volume of DMSO to the vial.
- Vortex the solution vigorously for 1-2 minutes until the powder is completely dissolved.
   Gentle warming to 37°C or brief sonication can aid dissolution.
- Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
- Store the stock solution at -20°C or -80°C for long-term storage.



## In Vitro HPK1 Biochemical Kinase Assay

This protocol outlines a general method to determine the half-maximal inhibitory concentration (IC50) of **NDI-091143** against HPK1.

## Materials:

- Recombinant HPK1 enzyme
- Kinase substrate (e.g., myelin basic protein or a specific peptide)
- ATP (Adenosine triphosphate)
- NDI-091143 stock solution (10 mM in DMSO)
- Kinase assay buffer
- 384-well assay plates
- Detection reagent (e.g., ADP-Glo<sup>™</sup>, LanthaScreen<sup>™</sup>)
- · Plate reader

## Procedure:

- Compound Dilution: Prepare a serial dilution of NDI-091143 in DMSO. A common starting
  point is a 10-point, 3-fold dilution series starting from 1 mM. Further dilute this series into the
  kinase assay buffer.
- Reaction Setup: Add the following components to the wells of a 384-well plate in this order:
  - Kinase assay buffer.
  - Diluted NDI-091143 or DMSO vehicle control.
  - HPK1 enzyme.
  - Incubate for 15-30 minutes at room temperature to allow compound binding.



- Initiate Reaction: Add a mixture of the kinase substrate and ATP to each well to start the kinase reaction.
- Incubation: Incubate the plate at 30°C or room temperature for the optimized reaction time (e.g., 60 minutes).
- Detection: Stop the reaction and measure kinase activity using a suitable detection reagent according to the manufacturer's instructions. This typically measures either the amount of ADP produced or the phosphorylation of the substrate.
- Data Analysis: Plot the kinase activity against the logarithm of NDI-091143 concentration. Fit
  the data to a four-parameter logistic equation to determine the IC50 value.

## In Vitro T-Cell Activation Assay (IL-2 Release)

This protocol measures the effect of **NDI-091143** on the activation of primary human T-cells by quantifying Interleukin-2 (IL-2) secretion.

## Materials:

- Isolated primary human T-cells or Jurkat cells
- RPMI-1640 medium with 10% FBS
- Anti-CD3 and Anti-CD28 antibodies
- NDI-091143 stock solution
- 96-well flat-bottom tissue culture plates
- IL-2 ELISA kit
- CO2 incubator (37°C, 5% CO2)

#### Procedure:

 Plate Coating: Coat the wells of a 96-well plate with anti-CD3 antibody (e.g., 1-5 µg/mL in PBS) overnight at 4°C. Wash the wells with sterile PBS before use.



- Cell Plating: Seed T-cells at a density of 1-2 x 10<sup>5</sup> cells/well in culture medium.
- Compound Addition: Add serial dilutions of NDI-091143 to the wells. Include a DMSO vehicle control. The final DMSO concentration should be ≤ 0.1% to avoid toxicity.
- T-Cell Stimulation: Add soluble anti-CD28 antibody (e.g., 1 μg/mL) to the wells to costimulate the T-cells.
- Incubation: Incubate the plate for 48-72 hours in a CO2 incubator.
- Supernatant Collection: After incubation, centrifuge the plate and carefully collect the supernatant.
- IL-2 Measurement: Quantify the concentration of IL-2 in the supernatant using an ELISA kit according to the manufacturer's protocol.
- Data Analysis: Plot the IL-2 concentration against the NDI-091143 concentration to determine the EC50 (half-maximal effective concentration).

## **Preparation for In Vivo Oral Dosing**

This protocol provides a general method for preparing **NDI-091143** as a suspension for oral gavage in mice. Note: The optimal formulation should be determined empirically.

## Materials:

- NDI-091143 powder
- Vehicle components: e.g., 0.5% (w/v) Methylcellulose (MC) and 0.1-0.2% (v/v) Tween® 80 in sterile water.
- Mortar and pestle or homogenizer
- Sterile tubes
- Stir plate and stir bar

## Procedure:



- Vehicle Preparation: Prepare the vehicle by first dissolving Tween® 80 in sterile water, then slowly adding the methylcellulose powder while stirring until fully dissolved.
- Calculation: Calculate the required amount of NDI-091143 and vehicle for the desired dose concentration and number of animals (e.g., for a 10 mg/kg dose in a 20g mouse with a 10 mL/kg dosing volume, the concentration is 1 mg/mL).
- Suspension Preparation:
  - Weigh the required amount of NDI-091143 powder.
  - Place the powder in a mortar or a suitable homogenization tube.
  - Add a small volume of the vehicle to wet the powder and form a uniform paste using a
    pestle.
  - Gradually add the remaining vehicle in small portions while continuously triturating or homogenizing until a fine, uniform suspension is achieved.
  - Continuously stir the final suspension on a stir plate to maintain uniformity during dosing.
- Administration: Administer the suspension to animals via oral gavage. Ensure the suspension is well-mixed before drawing each dose.

## **General Experimental Workflow**

The following diagram illustrates a typical workflow for utilizing **NDI-091143** in preclinical experiments.





Click to download full resolution via product page

Caption: General workflow for NDI-091143 from stock preparation to experimental use.

 To cite this document: BenchChem. [NDI-091143: Application Notes and Protocols for Preclinical Research]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b8088061#ndi-091143-solubility-and-preparation-for-experiments]

## **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.



**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com